5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride
Overview
Description
5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride is a useful research compound. Its molecular formula is C8H10ClNO3 and its molecular weight is 203.62 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride is the porphyrin synthesis pathway . This compound is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . These molecules play crucial roles in various biological processes, including oxygen transport and photosynthesis .
Mode of Action
this compound interacts with its targets by serving as a metabolic intermediate in the synthesis of heme . It is produced from succinyl-CoA and glycine and is used in photochemotherapy for actinic keratosis .
Biochemical Pathways
The compound is involved in the porphyrin synthesis pathway, leading to the production of heme in mammals and chlorophyll in plants . After its biosynthesis, two molecules of this compound are coalesced to form a pyrrol ring, called porphobilinogen (PBG). This reaction is catalyzed by an enzyme known as ALA dehydratase (ALAD) .
Pharmacokinetics
It is known that the compound can be used topically or orally . More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The action of this compound leads to the production of heme, chlorophyll, and other tetrapyrroles . These molecules have significant effects at the molecular and cellular levels, influencing processes such as oxygen transport (in the case of heme) and photosynthesis (in the case of chlorophyll) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound has been shown to enhance plant growth under abiotic stress . .
Properties
IUPAC Name |
5-(aminomethyl)-2-hydroxybenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c9-4-5-1-2-7(10)6(3-5)8(11)12;/h1-3,10H,4,9H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAHMGNDWIWFHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C(=O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80783763 | |
Record name | 5-(Aminomethyl)-2-hydroxybenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80783763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33242-33-0 | |
Record name | 5-(Aminomethyl)-2-hydroxybenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80783763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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